molecular formula C11H18N2 B8228723 3,5-Diisopropylpyridin-4-amine

3,5-Diisopropylpyridin-4-amine

Cat. No.: B8228723
M. Wt: 178.27 g/mol
InChI Key: ROYFAMIRIYZCLT-UHFFFAOYSA-N
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Description

3,5-Diisopropylpyridin-4-amine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two isopropyl groups attached to the 3rd and 5th positions of the pyridine ring, and an amine group attached to the 4th position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of pyridine derivatives. For instance, starting with 4-aminopyridine, the introduction of isopropyl groups at the 3rd and 5th positions can be accomplished using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the isopropyl groups selectively. These methods offer advantages in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3,5-Diisopropylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Diisopropylpyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridin-4-amine: Similar structure but with methyl groups instead of isopropyl groups.

    3,5-Diethylpyridin-4-amine: Contains ethyl groups instead of isopropyl groups.

    4-Aminopyridine: Lacks the isopropyl groups, making it less sterically hindered.

Uniqueness

3,5-Diisopropylpyridin-4-amine is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biological systems, making it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

3,5-di(propan-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-7(2)9-5-13-6-10(8(3)4)11(9)12/h5-8H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYFAMIRIYZCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CC(=C1N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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